molecular formula C12H18N2 B11903707 2-(Pyridin-4-ylmethyl)azepane CAS No. 527674-28-8

2-(Pyridin-4-ylmethyl)azepane

Cat. No.: B11903707
CAS No.: 527674-28-8
M. Wt: 190.28 g/mol
InChI Key: USHSMBXSRJAUMD-UHFFFAOYSA-N
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Description

2-(Pyridin-4-ylmethyl)azepane is a seven-membered saturated azepane ring substituted at the 2-position with a pyridin-4-ylmethyl group. Azepanes, compared to their six-membered piperidine analogs, exhibit distinct conformational flexibility due to reduced ring strain, which can influence their physicochemical properties and biological interactions .

Properties

CAS No.

527674-28-8

Molecular Formula

C12H18N2

Molecular Weight

190.28 g/mol

IUPAC Name

2-(pyridin-4-ylmethyl)azepane

InChI

InChI=1S/C12H18N2/c1-2-4-12(14-7-3-1)10-11-5-8-13-9-6-11/h5-6,8-9,12,14H,1-4,7,10H2

InChI Key

USHSMBXSRJAUMD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(NCC1)CC2=CC=NC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-4-ylmethyl)azepane typically involves the cyclization of appropriate precursors. One common method is the Pd/LA-catalyzed decarboxylation, which enables the formation of azepane derivatives under mild conditions . The reaction conditions often include the use of palladium catalysts and Lewis acids, such as BF3·Et2O, in solvents like dichloromethane .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-4-ylmethyl)azepane can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This can convert double bonds or other functional groups into simpler forms.

    Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyridin-4-ylmethyl ketones, while reduction could produce pyridin-4-ylmethyl alcohols.

Scientific Research Applications

2-(Pyridin-4-ylmethyl)azepane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Pyridin-4-ylmethyl)azepane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed studies, including molecular docking and biochemical assays .

Comparison with Similar Compounds

Key Observations:

Substituent Effects : The pyridinylmethyl group in this compound contrasts with the ester functionalities in piperidine derivatives (e.g., Ethyl 2-(piperidin-4-yl)acetate), which may alter solubility and metabolic stability . Tetramethylpiperidine derivatives () exhibit steric hindrance, limiting conformational adaptability compared to azepanes .

Biological Activity

2-(Pyridin-4-ylmethyl)azepane is a heterocyclic compound that combines a pyridine ring with a seven-membered nitrogen-containing azepane ring. This unique structure enhances its potential biological activity, making it a subject of interest in medicinal chemistry and drug development. The compound's molecular formula is C12_{12}H16_{16}N2_2, with a molecular weight of approximately 192.27 g/mol. Preliminary studies indicate that it exhibits various pharmacological effects, particularly due to the presence of both pyridine and azepane moieties.

The biological activity of this compound is thought to stem from its ability to interact with various biological targets, including enzymes and receptors. The azepane ring may enhance binding affinity and specificity, while the pyridine moiety can participate in hydrogen bonding and π-π interactions. Understanding these interactions is crucial for optimizing the compound's efficacy and safety profiles.

Pharmacological Effects

Research has suggested several pharmacological activities associated with this compound:

  • Inhibition of Protein Kinases : Similar compounds have shown potential in inhibiting protein kinase B (PKB) and protein kinase A (PKA), which are critical in various signaling pathways related to cancer and metabolic diseases .
  • CNS Activity : The structural features of this compound may confer central nervous system (CNS) activity, potentially making it valuable in treating neurodegenerative disorders.
  • Enzyme Inhibition : Compounds with similar structures have been linked to enzyme inhibition, which could lead to therapeutic applications in metabolic disorders .

Case Studies

Comparative Analysis

The following table summarizes the structural features and unique properties of compounds related to this compound:

Compound NameStructural FeaturesUnique Properties
1-(Pyridin-2-ylmethyl)azepaneAzepane ring with pyridine at position 2Potential CNS activity
Tert-butyl 4-(pyridin-2-ylmethyl)aminoazepaneTert-butyl group and amino substituentInvolved in enzyme inhibition
1-(3-Chloropropyl)piperidinePiperidine ring with chloropropyl groupAntimicrobial activity
6-substituted 2,3,4,5-tetrahydro-1H-benzo[d]azepineFused structure with benzeneSelective agonists for serotonin receptors

This table illustrates how the unique combination of pyridine and azepane structures in this compound may impart distinct biological activities not observed in other similar compounds.

Future Directions

Further research is necessary to elucidate the specific mechanisms of action and therapeutic potentials of this compound. Key areas of focus should include:

  • Detailed Pharmacokinetic Studies : Understanding absorption, distribution, metabolism, and excretion (ADME) properties will aid in determining the viability of this compound for clinical use.
  • In Vivo Studies : Animal models will provide insights into the efficacy and safety profiles necessary for advancing this compound into clinical trials.
  • Structure-Activity Relationship (SAR) : Investigating how modifications to the structure affect biological activity can lead to more potent derivatives.

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